Tert-butyl ethynylcarbamate
CAS No.:
Cat. No.: VC17650953
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11NO2 |
|---|---|
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | tert-butyl N-ethynylcarbamate |
| Standard InChI | InChI=1S/C7H11NO2/c1-5-8-6(9)10-7(2,3)4/h1H,2-4H3,(H,8,9) |
| Standard InChI Key | GUYPPHBMERDPFW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC#C |
Introduction
Chemical Structure and Identity
Tert-butyl ethynylcarbamate (IUPAC name: tert-butyl ethynylcarbamate) has the molecular formula C₇H₁₁NO₂ and a molecular weight of 153.17 g/mol. Its structure consists of a carbamate group (–NH–CO–O–) where the nitrogen atom is substituted with a tert-butyl (–C(CH₃)₃) group and an ethynyl (–C≡CH) group . The tert-butyl group provides steric bulk, enhancing stability during synthetic reactions, while the ethynyl moiety offers reactivity for further functionalization via click chemistry or cross-coupling reactions .
Key structural features:
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tert-Butyl group: Imparts thermal and chemical stability.
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Ethynyl group: Enables participation in Huisgen cycloaddition (click chemistry) and Sonogashira coupling.
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Carbamate linkage: Serves as a protected amine precursor, critical in peptide synthesis .
Synthesis Methods
The synthesis of tert-butyl ethynylcarbamate typically involves multi-step protocols to introduce both the tert-butyl and ethynyl groups. Below are representative methodologies:
Protection of Amines with Boc Anhydride
A common approach involves reacting a primary amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For ethynyl derivatives, propargylamine (HC≡C–CH₂–NH₂) is protected to yield the tert-butyl carbamate :
This method, reported by Cheraiet et al., achieves yields >90% under catalyst-free, aqueous conditions .
Lithiation and Alkynylation
Physicochemical Properties
Tert-butyl ethynylcarbamate exhibits distinct physical and chemical characteristics:
| Property | Value | Source |
|---|---|---|
| Melting Point | 38–41°C (decomposes) | |
| Boiling Point | 190–218°C (estimated) | |
| Solubility | Chloroform, THF, DCM | |
| Density | 1.12–1.13 g/cm³ | |
| Refractive Index | 1.42–1.44 |
The compound is hygroscopic and requires storage under inert conditions to prevent hydrolysis of the carbamate group . Its IR spectrum shows characteristic peaks at ~3300 cm⁻¹ (N–H stretch), ~1700 cm⁻¹ (C=O stretch), and ~2100 cm⁻¹ (C≡C stretch) .
Applications in Organic Synthesis
Peptide and Protein Modification
The tert-butyl carbamate (Boc) group is widely used to protect amines during solid-phase peptide synthesis (SPPS). Ethynyl-functionalized Boc derivatives enable site-specific modifications via click chemistry. For example, Peng et al. utilized ethynylcarbamates to synthesize ubiquitinated peptides, critical in studying post-translational modifications .
Medicinal Chemistry
Ethynylcarbamates serve as precursors to bioactive molecules. In a 2023 study, tert-butyl ethynylcarbamate derivatives were key intermediates in synthesizing DOT1L inhibitors, which show promise in treating MLL-rearranged leukemia . The ethynyl group facilitated late-stage diversification through CuAAC (copper-catalyzed azide-alkyne cycloaddition) .
Materials Science
The ethynyl moiety enables polymerization via alkyne metathesis or cycloaddition, producing polycarbamates with tunable thermal properties. Such polymers are explored as coatings and drug delivery vehicles .
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